molecular formula C11H17ClN2O B14251885 3-Chlorotricyclo[3.3.1.1~3,7~]decane-1-carbohydrazide CAS No. 406713-77-7

3-Chlorotricyclo[3.3.1.1~3,7~]decane-1-carbohydrazide

Cat. No.: B14251885
CAS No.: 406713-77-7
M. Wt: 228.72 g/mol
InChI Key: HCZKSYCPSVDBEN-UHFFFAOYSA-N
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Description

3-Chlorotricyclo[3.3.1.1~3,7~]decane-1-carbohydrazide is a chemical compound with a unique tricyclic structure. It is known for its stability and reactivity, making it a valuable compound in various scientific research fields. The compound’s structure consists of a tricyclo[3.3.1.1~3,7~]decane core with a chlorine atom and a carbohydrazide group attached, which contributes to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chlorotricyclo[3.3.1.1~3,7~]decane-1-carbohydrazide typically involves the chlorination of tricyclo[3.3.1.1~3,7~]decane followed by the introduction of the carbohydrazide group. The chlorination can be achieved using chlorine gas under controlled conditions, often in the presence of a catalyst to enhance the reaction rate. The subsequent reaction with hydrazine or its derivatives introduces the carbohydrazide group, completing the synthesis .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and safety, often involving continuous flow reactors and automated systems to handle the reagents and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-Chlorotricyclo[3.3.1.1~3,7~]decane-1-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility in chemical synthesis .

Scientific Research Applications

3-Chlorotricyclo[3.3.1.1~3,7~]decane-1-carbohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chlorotricyclo[3.3.1.1~3,7~]decane-1-carbohydrazide involves its interaction with specific molecular targets. The carbohydrazide group can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The tricyclic structure provides stability and enhances binding affinity to the target molecules, making it effective in various biological contexts .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chlorotricyclo[3.3.1.1~3,7~]decane-1-carbohydrazide stands out due to its unique combination of a tricyclic core, a chlorine atom, and a carbohydrazide group. This combination imparts distinct reactivity and stability, making it a valuable compound for diverse scientific research applications.

Properties

CAS No.

406713-77-7

Molecular Formula

C11H17ClN2O

Molecular Weight

228.72 g/mol

IUPAC Name

3-chloroadamantane-1-carbohydrazide

InChI

InChI=1S/C11H17ClN2O/c12-11-4-7-1-8(5-11)3-10(2-7,6-11)9(15)14-13/h7-8H,1-6,13H2,(H,14,15)

InChI Key

HCZKSYCPSVDBEN-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)Cl)C(=O)NN

Origin of Product

United States

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